2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride
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Overview
Description
2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrrole with 2-bromo-3-pyridinecarboxaldehyde in the presence of a base to form the pyrrolopyridine core. This intermediate is then reacted with ethylamine to introduce the ethanamine group, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolopyridine core.
Reduction: Reduced forms of the ethanamine group.
Substitution: Substituted pyrrolopyridine derivatives.
Scientific Research Applications
2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: Known for their antimicrobial and antiviral activities.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride is unique due to its specific structure, which combines the pyrrolopyridine core with an ethanamine group. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-8-7-9-3-2-5-12-10(9)13(8)6-4-11;/h2-3,5,7H,4,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVKPJXLKUCMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCN)N=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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